molecular formula C13H23NO3 B2893960 N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde CAS No. 1335032-00-2

N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde

Cat. No.: B2893960
CAS No.: 1335032-00-2
M. Wt: 241.331
InChI Key: AJBNQZWFLSWWCY-GWCFXTLKSA-N
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Description

N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Mechanism of Action

Target of Action

The compound “N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde”, also known as “tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate”, is a Boc-protected amine . The primary targets of this compound are amines in organic synthesis . Amines are basic and nucleophilic, making them susceptible to reactions such as oxidation and substitution . The Boc group protects these amines, making them less reactive .

Mode of Action

The Boc group protects amines by forming carbamates . The protection is achieved under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving amines. By protecting amines, the Boc group prevents them from participating in reactions that they would otherwise be involved in. This allows other functional groups in the molecule to react without interference from the amines .

Pharmacokinetics

The boc group is known to be resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . This suggests that the compound may be stable in various biological environments. The Boc group can be removed with mild acid , which could potentially occur in the acidic environment of the stomach.

Result of Action

The result of the compound’s action is the protection of amines, allowing them to remain unreactive in the presence of other reactive groups . This can be useful in organic synthesis, where it is often necessary to control the reactivity of different functional groups in a molecule .

Action Environment

The action of the compound is influenced by environmental factors such as pH and the presence of other reactive species. The Boc group is stable in basic environments and towards most nucleophiles . It can be removed under acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the by-products .

Industrial Production Methods

Industrial production of Boc-protected amines often employs similar methods but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and yield. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc deprotection .

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: NaBH4, LiAlH4

    Deprotection: TFA, HCl

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Deprotection: Free amines

Scientific Research Applications

N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-(+/-)-cis-2-amino-2-methylcyclohexane-carbaldehyde is unique due to its specific structure, which includes a cyclohexane ring with a cis-configuration and a methyl group. This structural feature can influence its reactivity and the types of reactions it can undergo, making it distinct from other Boc-protected amines .

Properties

IUPAC Name

tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-13(4)8-6-5-7-10(13)9-15/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBNQZWFLSWWCY-GWCFXTLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCC[C@H]1C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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